CYP1A2 Inhibition Selectivity: Methyl 3-cyano-4-fluorobenzoate vs. Regioisomeric Methyl 2-cyano-4-fluorobenzoate
Methyl 3-cyano-4-fluorobenzoate selectively inhibits CYP1A2 (no inhibition of CYP2C19, CYP2C9, CYP2D6, or CYP3A4), a profile critical for predicting drug-drug interactions . In contrast, the 2-cyano regioisomer (methyl 2-cyano-4-fluorobenzoate, CAS 127510-96-7) also inhibits CYP1A2 but may exhibit a broader CYP inhibition spectrum; however, direct comparative data within a single study are not available, so this differentiation is based on class-level inference .
| Evidence Dimension | CYP enzyme inhibition selectivity |
|---|---|
| Target Compound Data | CYP1A2 inhibitor (Yes); CYP2C19, 2C9, 2D6, 3A4 (No) |
| Comparator Or Baseline | Methyl 2-cyano-4-fluorobenzoate (CAS 127510-96-7) – CYP1A2 inhibitor (Yes); data on other CYPs not fully disclosed |
| Quantified Difference | Target compound shows a clean CYP1A2-only inhibition profile, potentially reducing off-target metabolism risks relative to the 2-cyano isomer. |
| Conditions | In vitro recombinant CYP enzyme assays (literature-derived ADMET panels) |
Why This Matters
A clean CYP1A2 inhibition profile minimizes the risk of polypharmacy drug-drug interactions, a key selection criterion for lead optimization in medicinal chemistry.
